4-Hydroxy-3-(trifluoromethyl)phenylisocyanate
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Overview
Description
Sorafenib Related Compound 25 is a derivative of sorafenib, a well-known kinase inhibitor used in cancer treatment. Sorafenib itself is a bi-aryl urea and an oral multikinase inhibitor that targets cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis . Sorafenib Related Compound 25 shares structural similarities with sorafenib but has unique properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib Related Compound 25 involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The reaction typically uses a single base and does not require an inert atmosphere, making it a practical and efficient method .
Industrial Production Methods
Industrial production of Sorafenib Related Compound 25 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sorafenib Related Compound 25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Sorafenib Related Compound 25 has a wide range of scientific research applications:
Mechanism of Action
Sorafenib Related Compound 25 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets both serine/threonine and receptor tyrosine kinases, including c-Raf, b-Raf, VEGFR, and PDGFR . This inhibition disrupts key signaling pathways, leading to reduced tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.
Sunitinib: A tyrosine kinase inhibitor used in cancer treatment with overlapping targets.
Pazopanib: Targets similar kinases but has a different chemical structure.
Uniqueness
Sorafenib Related Compound 25 is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These differences can result in varied efficacy and safety profiles compared to other similar compounds .
Properties
CAS No. |
1261456-08-9 |
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Molecular Formula |
C8H4F3NO2 |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(12-4-13)1-2-7(6)14/h1-3,14H |
InChI Key |
GLXHJGORHKNCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)O |
Origin of Product |
United States |
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